3-Ethoxy-1H-indazole
Overview
Description
Synthesis Analysis
- Transition Metal-Catalyzed Reactions : A Cu(OAc)2-catalyzed method has been reported for the synthesis of 1H-indazoles via N–N bond formation. Starting from 2-(methylamino)benzonitrile, the reaction proceeds under oxygen atmosphere to yield a diverse range of 1H-indazoles in good to excellent yields .
Scientific Research Applications
Chemical Synthesis and Derivatization
3-Ethoxy-1H-indazole and its derivatives are significant in chemical synthesis. Luo, Chen, and Dubowchik (2006) demonstrated the regioselective protection of indazoles at N-2 and the derivatization at C-3, highlighting the flexibility in generating novel indazole derivatives (Luo, Chen, & Dubowchik, 2006). Additionally, Ardakani, Smalley, and Smith (1984) described the synthesis of 3-ethoxy-1H-indazole via thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives (Ardakani, Smalley, & Smith, 1984).
Medicinal Chemistry and Drug Development
In medicinal chemistry, 3-ethoxy-1H-indazole derivatives play a crucial role. Goodman et al. (2007) developed indazole amides as selective Rho-kinase inhibitors, emphasizing their potential in treating hypertension and related disorders (Goodman et al., 2007). Additionally, Chevalier et al. (2018) reported a general access to 1H-indazole-3-carboxaldehydes, key intermediates in synthesizing polyfunctionalized 3-substituted indazoles, often used as kinase inhibitors (Chevalier et al., 2018).
Novel Synthesis Methods
Recent research has also focused on novel synthesis methods involving 3-ethoxy-1H-indazole. Ye et al. (2019) achieved a highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis, highlighting advancements in synthesizing complex indazole structures (Ye et al., 2019). Another example is the work of Conrad et al. (2011), who developed a robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles, paving the way for more efficient synthesis of structurally diverse indazoles (Conrad et al., 2011).
Biological Activities and Pharmacology
Indazoles, including 3-ethoxy-1H-indazole derivatives, have shown significant biological activities. Pal and Sahu (2022) discussed the importance of indazole against neurological disorders, indicating their potential in treating diseases like Parkinson's and Alzheimer's (Pal & Sahu, 2022).
properties
IUPAC Name |
3-ethoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSMARXFZTGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50521492 | |
Record name | 3-Ethoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-1H-indazole | |
CAS RN |
88279-08-7 | |
Record name | 3-Ethoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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